![molecular formula C15H13FN2S B1387510 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine CAS No. 1170431-66-9](/img/structure/B1387510.png)
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine
概要
説明
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine, or 1-FMBP, is a novel synthetic molecule with potential applications in a variety of scientific research fields. It is a member of the pyrrolo[3,2-c]pyridine family, which is characterized by a five-membered heterocyclic ring system. 1-FMBP has the potential to be used in a variety of research applications, including drug discovery, cell signaling, and chemical biology.
科学的研究の応用
1-FMBP has potential applications in a variety of scientific research fields. In drug discovery, 1-FMBP can be used to identify novel therapeutic targets, as well as to screen for potential drug candidates. In cell signaling, 1-FMBP can be used to study the role of G-protein coupled receptors in signal transduction pathways. In chemical biology, 1-FMBP can be used to study the role of small molecules in protein-protein interactions. Additionally, 1-FMBP can be used to study the role of small molecules in modulating gene expression.
作用機序
1-FMBP acts as an agonist at G-protein coupled receptors. It binds to the receptor and activates it, leading to a cascade of downstream signaling events. These signaling events ultimately result in the activation of various cellular processes, such as gene expression and cell proliferation.
生化学的および生理学的効果
1-FMBP has been shown to modulate a variety of biochemical and physiological processes. In vitro, 1-FMBP has been shown to modulate the activity of enzymes involved in signal transduction pathways, as well as to modulate the expression of various genes involved in various cellular processes. In vivo, 1-FMBP has been shown to modulate the activity of various hormones, such as glucagon and insulin. Additionally, 1-FMBP has been shown to affect the development of various organs and tissues.
実験室実験の利点と制限
1-FMBP has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 1-FMBP is relatively non-toxic, making it suitable for use in biological experiments. However, 1-FMBP does have some limitations. It is not known to be active at other G-protein coupled receptors, and it is not known to be active at other types of receptors. Additionally, 1-FMBP has not been extensively studied in vivo, and so its effects in living organisms are not well understood.
将来の方向性
1-FMBP has potential applications in a variety of scientific research fields. There are several future directions that could be explored. For example, 1-FMBP could be used to study the role of small molecules in modulating gene expression. Additionally, 1-FMBP could be used to study the role of G-protein coupled receptors in signal transduction pathways. Furthermore, 1-FMBP could be used to identify novel therapeutic targets, as well as to screen for potential drug candidates. Finally, 1-FMBP could be used to study the effects of small molecules on various organs and tissues.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2S/c1-19-15-13-7-9-18(14(13)6-8-17-15)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMCQNPPCUYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC2=C1C=CN2CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



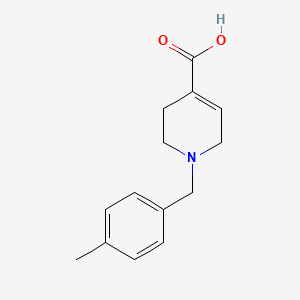
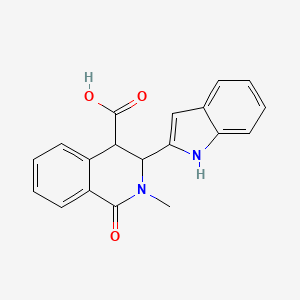

![1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387432.png)
![{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387435.png)
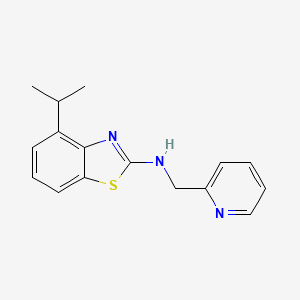
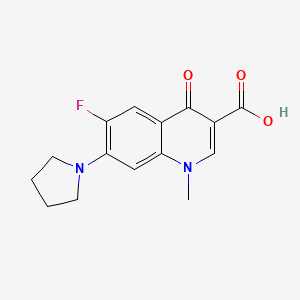
![N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1387441.png)
![Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B1387443.png)
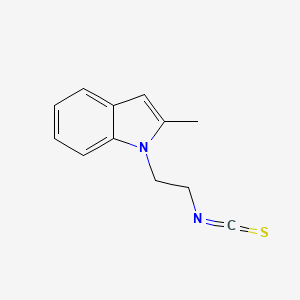
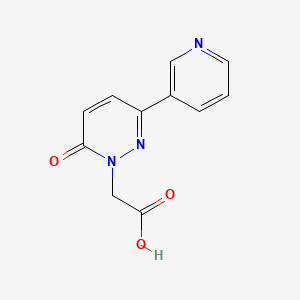
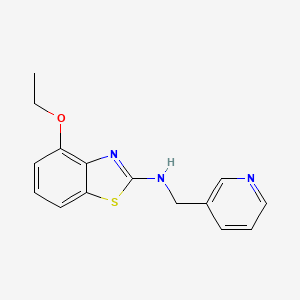
![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)
![4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1387450.png)